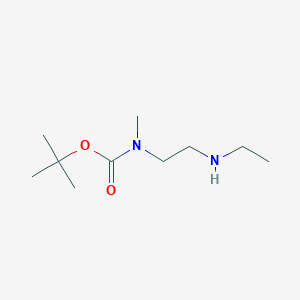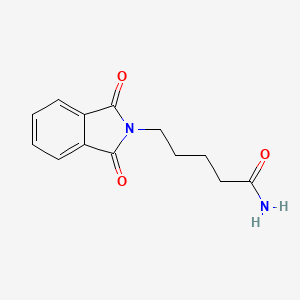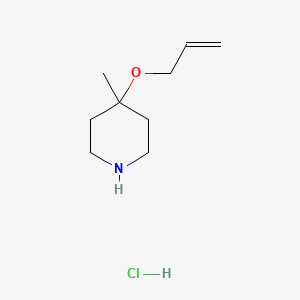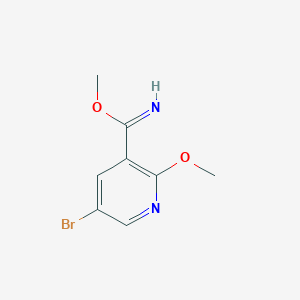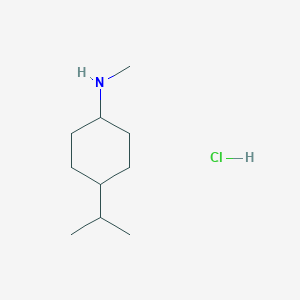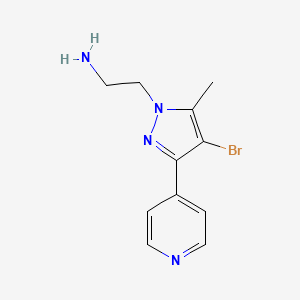
2-(4-溴-5-甲基-3-(吡啶-4-基)-1H-吡唑-1-基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine (hereafter referred to as PBMPE) is an organic compound that has recently been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and drug discovery. PBMPE is a heterocyclic compound containing both a pyrazole and an amine group, and has been found to possess a range of unique properties that make it an attractive target for further research.
科学研究应用
合成和化学性质
胡等人 (2018) 的一项研究详细介绍了新型 1-(4-氨基-6-甲基-1-芳基-1H-吡唑并[3,4-b]吡啶-5-基)-乙酮和 6-甲基-1-芳基-1H-吡唑并[3,4-b]吡啶-4-胺的合成,通过四氯化锡催化的 5-氨基-1-芳基-1H-吡唑-4-腈与乙酰丙酮的环化,突出了吡唑衍生物的化学多功能性 (Hu 等人,2018).
分子结构和表征
Böck 等人 (2020) 报告了源自相关化学框架的多晶型物的结构表征,重点关注源自硫脲和 α-溴酮的 2-氨基噻唑的晶体和分子结构,通过 Hantzsch 反应。这些研究提供了对这些化合物的分子间氢键模式和分子构象的见解 (Böck 等人,2020).
抗菌和抗病毒应用
Tantawy 等人 (2012) 对新型吡唑衍生物的研究证明了对单纯疱疹病毒的体外抗病毒活性,展示了这些化合物的潜在治疗应用。该研究涉及合成一系列 3-甲基-1,5-二苯基-1H-吡唑并评估其细胞毒性和抗病毒功效,表明吡唑衍生物在开发抗病毒剂中的相关性 (Tantawy 等人,2012).
催化和材料科学
Nyamato 等人 (2015) 探索了使用(亚氨基)吡啶钯(II)配合物(包括与查询化合物相关的配合物)作为乙烯二聚催化剂,突出了这些材料在聚合反应中的作用以及在生产聚乙烯材料中的潜在工业应用 (Nyamato 等人,2015).
属性
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c1-8-10(12)11(15-16(8)7-4-13)9-2-5-14-6-3-9/h2-3,5-6H,4,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKJRKIFXXGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C2=CC=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

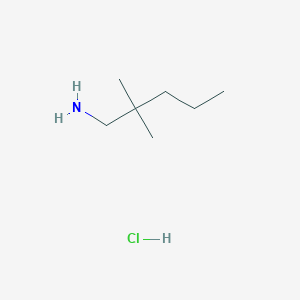




![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)
